![molecular formula C16H20N4O3S B2396649 N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2,3-dimethoxybenzamid CAS No. 2034518-38-0](/img/structure/B2396649.png)

N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2,3-dimethoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

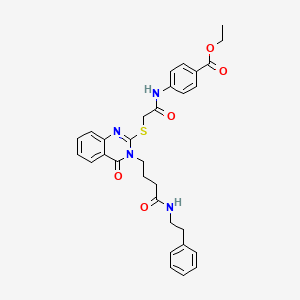

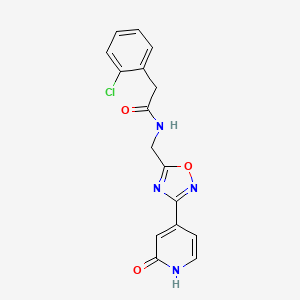

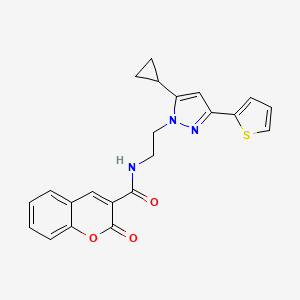

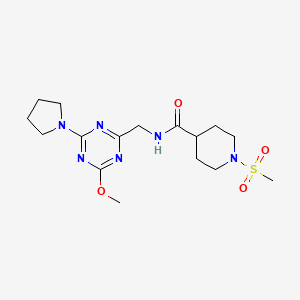

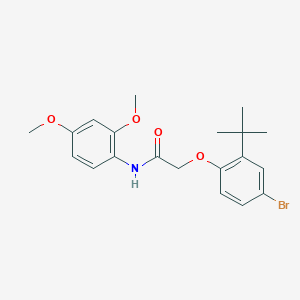

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic molecule possessing two nitrogen atoms and one sulfur atom . It also has a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazole and piperidine rings in separate steps, followed by their connection via an amide linkage . The 2,3-dimethoxybenzamide group could then be added in a subsequent step.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole and piperidine rings, as well as the amide and ether linkages. These features could influence its reactivity and other properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups. For example, the thiadiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and amide groups could affect its solubility in different solvents .Wirkmechanismus

Target of Action

It is known that benzamide compounds, which this compound is a derivative of, have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness against a variety of conditions such as cancer, hypercholesterolemia, and microbial infections .

Mode of Action

It is known that benzamides and their derivatives often work by interacting with various receptors in the body . The nature of the substituent on the thiadiazole ring of such compounds is known to be important for their activity .

Biochemical Pathways

Benzamides and their derivatives are known to have antioxidant, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide is its potent anti-cancer activity. This compound has been shown to exhibit anti-cancer effects against various types of cancer cells, making it a promising candidate for the development of anti-cancer drugs.

However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells at high concentrations. Therefore, further studies are needed to determine the optimal dosage and administration route for this compound.

Zukünftige Richtungen

There are several future directions for the research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide. One of the major areas of research is in the development of anti-cancer drugs based on this compound. Further studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its efficacy and safety in preclinical and clinical trials.

Another area of research is in the development of novel analgesic and anti-inflammatory drugs based on this compound. Studies have shown that N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.

Conclusion

In conclusion, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent anti-cancer, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its efficacy and safety in preclinical and clinical trials.

Synthesemethoden

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide involves the reaction between 2,3-dimethoxybenzoic acid and 1-(piperidin-4-yl)thiourea in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis method for this compound has been well-established and has been reported in various scientific literature.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Dieses Benzamid-Derivat wurde auf sein antibakterielles Potenzial untersucht. In-vitro-Studien bewerteten seine Wirksamkeit gegen grampositive und gramnegative Bakterien. Forscher verglichen seine Aktivität mit der von Kontrollmedikamenten und zeigten vielversprechende Ergebnisse .

Antioxidative Eigenschaften

Die Verbindung zeigt in-vitro-antioxidative Aktivität. Insbesondere weist sie eine Gesamt-Antioxidationskapazität, eine freie Radikal-Fängereigenschaft und Metall-Chelat-Eigenschaften auf. Einige synthetisierte Varianten übertreffen sogar Standard-Antioxidantien. Diese Erkenntnisse deuten auf potenzielle Anwendungen bei oxidativen Stress-bedingten Zuständen hin .

Entzündungshemmende und analgetische Wirkungen

Obwohl diese Wirkungen nicht direkt untersucht wurden, wurden Benzamide (einschließlich verwandter Verbindungen) mit entzündungshemmenden und analgetischen Eigenschaften in Verbindung gebracht. Weitere Forschung könnte untersuchen, ob dieses spezielle Derivat ähnliche Vorteile aufweist .

Antikrebs-Potenzial

Obwohl dies für diese Verbindung nicht explizit berichtet wurde, haben verwandte Thiadiazol-Derivate zytotoxische Eigenschaften gegen Krebszellen gezeigt. Zum Beispiel zeigte N-({5-[(2-Methoxybenzyliden)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamid signifikante Aktivität gegen Brustkrebszellen. Die Erforschung seines Potenzials in der Krebstherapie verdient Aufmerksamkeit .

Hsp90-Inhibition

Eine weitere Gruppe von 1,2,3-Thiadiazol-Derivaten wurde gefunden, die das Hitzeschockprotein 90 (Hsp90) hemmt. Hsp90 spielt eine entscheidende Rolle bei der Proteinfaltung und -stabilität. Die Hemmung seiner Aktivität kann zum Abbau bestimmter Onkoproteine führen. Obwohl diese Verbindung nicht direkt untersucht wurde, ist dies ein interessanter Weg für weitere Untersuchungen .

Industrielle Anwendungen

Amide, einschließlich Benzamide, finden in verschiedenen Industriesektoren wie Kunststoffen, Gummi, Papier und Landwirtschaft Verwendung. Ihre Vielseitigkeit reicht über pharmazeutische Anwendungen hinaus und macht sie in verschiedenen Bereichen wertvoll .

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-22-13-5-3-4-12(15(13)23-2)16(21)18-11-6-8-20(9-7-11)14-10-17-24-19-14/h3-5,10-11H,6-9H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHQTHNVLSEOCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)

![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)

![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)

![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)